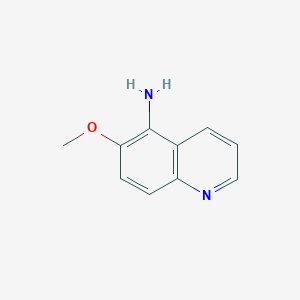

6-Methoxyquinolin-5-amine

Descripción general

Descripción

6-Methoxyquinolin-5-amine: is an organic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-5-amine typically involves the reduction of 6-Methoxy-5-nitroquinoline. One common method includes the following steps:

Nitration: 6-Methoxyquinoline is nitrated to form 6-Methoxy-5-nitroquinoline.

Reduction: The nitro group in 6-Methoxy-5-nitroquinoline is reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly and sustainable methods, such as catalytic hydrogenation, is preferred to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methoxyquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more reduced amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base or acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of more reduced amine derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 6-Methoxyquinolin-5-amine exhibits potent antimicrobial properties against a range of pathogens. Its mechanism involves the inhibition of critical enzymes necessary for bacterial DNA replication, such as DNA gyrase and topoisomerase IV.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | mg/mL |

| Escherichia coli | mg/mL |

| Candida albicans | mg/mL |

This data underscores the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi.

Anticancer Properties

The compound has demonstrated promising anticancer activity, particularly in inducing apoptosis in cancer cells. For instance, studies have shown that it can effectively target non-small cell lung cancer (A549) cells.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | Induces apoptosis via mitochondrial pathways | |

| Control (5-Fluorouracil) | Standard anticancer agent |

The lower IC50 value indicates a higher efficacy compared to the control, suggesting that this compound could be a viable candidate for further development in cancer therapies.

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum, with results indicating effective inhibition of parasite growth.

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| This compound | Plasmodium falciparum | |

| Primaquine | >2500 | Reference drug |

These findings suggest that the compound may offer a new avenue for malaria treatment, especially in light of resistance to existing therapies.

Biological Research Applications

Enzyme Inhibition

In addition to its antimicrobial and anticancer effects, this compound serves as an enzyme inhibitor, which is crucial for its biological activity. It can inhibit key enzymes involved in cellular processes, contributing to its therapeutic effects.

Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Antiparasitic Effects : Disrupts essential metabolic processes in malaria parasites.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited significant activity, suggesting its potential use in treating infections caused by resistant strains .

- Cancer Cell Line Study

- Antimalarial Activity Assessment

Mecanismo De Acción

The mechanism of action of 6-Methoxyquinolin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with DNA or RNA can result in the disruption of nucleic acid functions, contributing to its anticancer properties.

Comparación Con Compuestos Similares

6-Methoxyquinoline: Lacks the amine group at the 5-position.

5-Aminoquinoline: Lacks the methoxy group at the 6-position.

6-Methoxy-5-nitroquinoline: Contains a nitro group instead of an amine group at the 5-position.

Uniqueness: 6-Methoxyquinolin-5-amine is unique due to the presence of both the methoxy group at the 6-position and the amine group at the 5-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

6-Methoxyquinolin-5-amine is a compound belonging to the class of quinoline derivatives, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the Skraup synthesis, where 4-methoxy-2-nitroaniline is reacted with glycerol under acidic conditions to form the quinoline structure. Subsequent reduction processes yield the desired amine derivative.

Antimalarial Activity

This compound has demonstrated significant antimalarial activity against Plasmodium falciparum, particularly in drug-resistant strains. In vitro studies indicate varying IC50 values depending on structural modifications:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 0.324 | Highly active against PfNF54 strain |

| Modified analogs | 1.04 - 2.68 | Varying activity based on side chains |

These results suggest that structural modifications can enhance or diminish antimalarial efficacy, with lipophilic side chains generally improving activity .

Cytotoxicity

In addition to its antimalarial properties, this compound exhibits cytotoxic effects against various cancer cell lines. The selectivity index (S.I.) indicates a favorable therapeutic window:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| L-6 Cells | 119.4 - 248.5 | 46.27 - 318.3 |

The compound's cytotoxicity is significant, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against various pathogens is summarized below:

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.33 - 18.9 |

| Candida albicans | 4.93 - 19.38 |

| Cryptococcus neoformans | 0.67 - 18.64 |

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial therapies .

Case Studies

- Antimalarial Efficacy : In a study involving mice infected with Plasmodium yoelii, compounds derived from this compound exhibited complete cures at doses of 50 mg/kg, highlighting their potential in treating malaria effectively.

- Cytotoxicity Assessment : A comprehensive evaluation of its effects on various cancer cell lines revealed that while it induced cell death, it maintained a relatively high selectivity for cancerous cells over normal cells, making it a candidate for further development in oncology.

Propiedades

IUPAC Name |

6-methoxyquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDUAVSGOSFGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332690 | |

| Record name | 6-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-38-8 | |

| Record name | 6-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.